Cas no 2649068-32-4 (2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone)

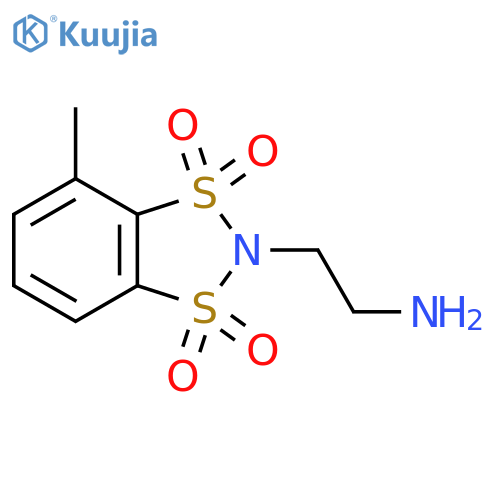

2649068-32-4 structure

商品名:2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone

CAS番号:2649068-32-4

MF:C9H12N2O4S2

メガワット:276.332579612732

MDL:MFCD30476714

CID:5155605

PubChem ID:125425562

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 化学的及び物理的性質

名前と識別子

-

- 2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone

- 2-(4-Methyl-1,1,3,3-tetraoxo-1lambda6,3lambda6,2-benzodithiazol-2-yl)ethanamine

-

- MDL: MFCD30476714

- インチ: 1S/C9H12N2O4S2/c1-7-3-2-4-8-9(7)17(14,15)11(6-5-10)16(8,12)13/h2-4H,5-6,10H2,1H3

- InChIKey: KEFWNWJEPHSLDR-UHFFFAOYSA-N

- ほほえんだ: S1(C2C(C)=CC=CC=2S(N1CCN)(=O)=O)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 488

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 114

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318709-5.0g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 5.0g |

$5429.0 | 2025-03-19 | |

| Enamine | EN300-318709-0.5g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 0.5g |

$1797.0 | 2025-03-19 | |

| Enamine | EN300-318709-0.05g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 0.05g |

$1573.0 | 2025-03-19 | |

| Enamine | EN300-318709-5g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 5g |

$5429.0 | 2023-09-05 | ||

| Enamine | EN300-318709-1g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 1g |

$1872.0 | 2023-09-05 | ||

| Enamine | EN300-318709-0.1g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 0.1g |

$1648.0 | 2025-03-19 | |

| Enamine | EN300-318709-0.25g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 0.25g |

$1723.0 | 2025-03-19 | |

| Enamine | EN300-318709-2.5g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 2.5g |

$3670.0 | 2025-03-19 | |

| Enamine | EN300-318709-10.0g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 10.0g |

$8049.0 | 2025-03-19 | |

| Enamine | EN300-318709-1.0g |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |

2649068-32-4 | 95.0% | 1.0g |

$1872.0 | 2025-03-19 |

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2649068-32-4 (2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 857369-11-0(2-Oxoethanethioamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量